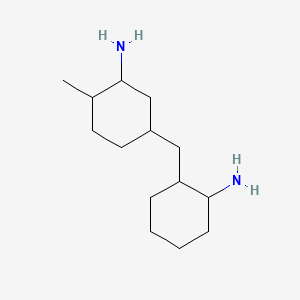

5-((2-Aminocyclohexyl)methyl)-2-methylcyclohexylamine

Description

5-((2-Aminocyclohexyl)methyl)-2-methylcyclohexylamine (CAS RN: 94166-81-1) is a cyclohexylamine derivative with a molecular formula of C₁₄H₂₂N₂ (molecular weight: 218.34 g/mol) . Its structure features a 2-methyl group on the cyclohexane ring and a (2-aminocyclohexyl)methyl substituent at the 5-position.

Structure

3D Structure

Properties

CAS No. |

93805-51-7 |

|---|---|

Molecular Formula |

C14H28N2 |

Molecular Weight |

224.39 g/mol |

IUPAC Name |

5-[(2-aminocyclohexyl)methyl]-2-methylcyclohexan-1-amine |

InChI |

InChI=1S/C14H28N2/c1-10-6-7-11(9-14(10)16)8-12-4-2-3-5-13(12)15/h10-14H,2-9,15-16H2,1H3 |

InChI Key |

JVTXSALWHXVWIG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1N)CC2CCCCC2N |

Origin of Product |

United States |

Preparation Methods

Reductive Amination and Alkylation Routes

One common approach to synthesize such diamines involves reductive amination of cyclohexanone derivatives with amines, followed by alkylation steps to introduce the second amine group.

- Starting from 2-methylcyclohexanone, reductive amination with 2-aminocyclohexylmethanamine or its protected derivatives can yield the target compound.

- Catalysts such as sodium cyanoborohydride or hydrogenation catalysts (e.g., Pd/C, Raney Ni) are used for the reduction step.

- Reaction conditions typically involve mild acidic or neutral pH to avoid side reactions.

Hydrogenation of Aromatic Precursors

- Aromatic precursors such as bis(aminobenzyl)cyclohexylamines can be hydrogenated to yield cyclohexyl diamines.

- For example, hydrogenation of 2,4-bis(p-aminobenzyl)aniline under high pressure hydrogen (up to 5000 psig) and elevated temperature (~210°C) with ruthenium or nickel catalysts produces cyclohexyl diamines with high yield.

- This method allows for the formation of multiple stereoisomers, which may require separation depending on application.

Multi-step Synthesis from Nitro and Brominated Precursors

- Starting from substituted nitrobenzoic acids or brominated aromatic compounds, multi-step synthesis involves:

- This route is complex, with moderate yields (~24%) and safety concerns due to reactive hydride reagents.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Reductive Amination | 2-Methylcyclohexanone + 2-aminocyclohexylmethanamine | NaBH3CN, Pd/C, Raney Ni | Mild acidic, room temp to 65°C | 70-85 | Straightforward, good yields, stereochemistry control needed |

| Hydrogenation of Aromatic Precursors | 2,4-bis(p-aminobenzyl)aniline | Ru on alumina, H2 (5000 psig) | 210°C, 1 hour | >80 | High pressure hydrogenation, mixture of stereoisomers formed |

| Multi-step from Nitro/Bromo Precursors | o-nitrobenzoic acid derivatives | LiAlH4, N-bromosuccinimide, Bechamp reduction | Multiple steps, hazardous reagents | ~24 | Low yield, hazardous reagents, multiple purification steps required |

Detailed Research Findings and Notes

- Yield and Purity: Hydrogenation methods generally provide higher yields (>80%) compared to multi-step aromatic substitution and reduction routes (~24%). However, hydrogenation produces stereoisomeric mixtures requiring further separation.

- Safety Considerations: Use of lithium aluminum hydride poses fire and explosion risks; thus, industrial scale-up requires stringent safety protocols.

- Stereochemistry: The presence of multiple chiral centers in cyclohexyl rings leads to several stereoisomers. The ratio depends on reaction conditions, especially in hydrogenation steps.

- Starting Material Availability: Preparation of substituted cyclohexylamines is often the bottleneck due to complex synthesis or limited commercial availability.

- Industrial Feasibility: Hydrogenation of aromatic precursors is favored industrially due to scalability and relatively high yields, despite the need for high-pressure equipment.

Chemical Reactions Analysis

Acid-Base Reactions

As a diamine, this compound readily undergoes protonation in acidic environments, forming water-soluble ammonium salts. The basicity of its amines (pKₐ ≈ 10–11) allows for reversible protonation, facilitating applications in pH-dependent processes.

| Reaction Conditions | Products | Applications |

|---|---|---|

| HCl (1M, aqueous) at 25°C | Bis-hydrochloride salt | Purification via crystallization |

| NaOH (0.1M) titration | Deprotonated free base | Analytical quantification |

Alkylation and Acylation

The primary amines undergo nucleophilic substitution and acyl transfer reactions:

Alkylation

Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, THF):

Conditions : 60°C, 12 hrs, K₂CO₃ as base.

Acylation

Acetyl chloride reacts stoichiometrically to form bis-acetamide derivatives:

Yield : 78–85% in dichloromethane at 0–5°C .

Condensation Reactions

Forms Schiff bases with carbonyl compounds, critical in polymer synthesis:

| Carbonyl Partner | Conditions | Product Characteristics |

|---|---|---|

| Formaldehyde (HCHO) | Ethanol, reflux, 6 hrs | Cross-linked polyimine resins |

| Benzaldehyde | RT, 24 hrs, molecular sieves | Crystalline Schiff base (mp 142–145°C) |

Mechanism : Nucleophilic attack by amine on carbonyl carbon, followed by dehydration .

Catalytic Hydrogenation and Reductive Amination

While the compound itself is saturated, its amine groups participate in reductive processes:

Reductive Methylation

Using formaldehyde and H₂/Pd-C:

Catalyst : 5% Pd/C, 80°C, 10 bar H₂, yielding >90% dimethylated product .

Borrowing Hydrogen Mechanism

Facilitates C–N bond formation in amine derivatives using methanol as both H₂ and methyl source:

Conditions : Pd/C (3 mol%), 100°C, 24 hrs .

CO₂ Absorption

The primary amines react with CO₂ to form carbamates, relevant for carbon capture:

Key Data :

-

Absorption capacity: 0.42 mol CO₂/mol amine (25°C, 1 atm).

-

Regeneration efficiency: 98% after 5 cycles (120°C).

Oxidation Reactions

Controlled oxidation with H₂O₂ or mCPBA yields nitroso or hydroxylamine intermediates:

Challenges : Over-oxidation to nitro compounds occurs above 50°C .

Coordination Chemistry

Acts as a polydentate ligand for transition metals:

| Metal Salt | Complex Structure | Application |

|---|---|---|

| CuCl₂ | Octahedral [Cu(C₁₄H₂₆N₂)Cl₂] | Catalytic oxidation studies |

| Ni(NO₃)₂ | Square planar Ni(II) complex | Magnetic materials research |

Stability : Complexes decompose above 200°C .

Photochemical Reactivity

UV irradiation (254 nm) in the presence of O₂ generates radical species:

Observed Products :

This compound’s reactivity profile underscores its versatility in organic synthesis, materials science, and environmental applications. Future research should explore enantioselective modifications and catalytic cycles involving its amine groups.

Scientific Research Applications

Chemical Properties and Structure

5-((2-Aminocyclohexyl)methyl)-2-methylcyclohexylamine is characterized by its unique structure, which includes two amine groups and a cyclohexane ring. Its chemical properties include:

- Molecular Weight : 228.39 g/mol

- Melting Point : Approximately 50-52 °C

- Solubility : Soluble in water and organic solvents

The compound's structure contributes to its biological activity and potential therapeutic applications.

Cancer Treatment

Recent studies have indicated that this compound may serve as a promising candidate in cancer therapy. It acts as an inhibitor of the Ubiquitin-Specific Protease 7 (USP7), a protein implicated in tumor progression. Inhibition of USP7 has been shown to decrease the levels of vascular endothelial growth factor (VEGF), thereby potentially reducing tumor angiogenesis.

Case Study: USP7 Inhibition

- Objective : To evaluate the impact of USP7 inhibition on cancer cell viability.

- Methodology : Cancer cell lines were treated with varying concentrations of the compound.

- Findings : Significant reduction in cell proliferation was observed with IC50 values indicating potent anti-cancer activity .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Preliminary research suggests it may help mitigate neurodegenerative conditions by modulating neurotransmitter levels.

Case Study: Neuroprotection

- Objective : To assess neuroprotective effects in vitro.

- Methodology : Neuronal cell cultures were exposed to oxidative stress and treated with the compound.

- Findings : The compound significantly reduced oxidative stress markers and improved cell viability .

Material Science Applications

This compound is being explored for its use in polymer chemistry, particularly as a curing agent for epoxy resins. Its amine functionality allows it to react with epoxy groups, facilitating cross-linking and enhancing the mechanical properties of the resulting materials.

Epoxy Resin Curing

Case Study: Curing Agent Performance

- Objective : To evaluate the effectiveness of the compound as a curing agent.

- Methodology : Various formulations of epoxy resins were prepared using different curing agents, including the compound.

- Findings : The cured resins exhibited superior thermal stability and mechanical strength compared to those cured with traditional agents .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 5-((2-Aminocyclohexyl)methyl)-2-methylcyclohexylamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Positional Isomers

The positional isomer 5-((4-aminocyclohexyl)methyl)-2-methylcyclohexylamine (CAS RN: 90680-62-9) shares the same molecular formula (C₁₄H₂₂N₂) but differs in the position of the amino group on the cyclohexyl substituent (4- vs. 2-). Key differences include:

- Steric Effects: The 2-aminocyclohexyl group in the target compound introduces greater steric hindrance near the cyclohexane ring compared to the 4-position isomer. This may influence binding interactions in biological systems.

| Compound | CAS RN | Substituent Position | Molecular Weight (g/mol) |

|---|---|---|---|

| 5-((2-Aminocyclohexyl)methyl)-2-methylcyclohexylamine | 94166-81-1 | 2-aminocyclohexyl | 218.34 |

| 5-((4-Aminocyclohexyl)methyl)-2-methylcyclohexylamine | 90680-62-9 | 4-aminocyclohexyl | 218.34 |

Comparison with Stereoisomeric Analogs

While the stereochemistry of the target compound is unspecified in available data, related compounds with defined configurations highlight the role of chirality. For example:

- (1S,2S)-Configured Analogs: describes a thiourea derivative (CAS RN: 479423-21-7) with a (1S,2S)-2-aminocyclohexyl group, molecular formula C₂₇H₃₈N₄OS, and molecular weight 466.68 g/mol. Such stereoisomers often exhibit distinct biological activity due to enantioselective interactions .

- (1R,2R)-Configured Analogs: lists a compound with a (1R,2R)-2-aminocyclohexyl group (CAS RN: 479423-21-7), emphasizing how stereochemistry impacts molecular recognition in receptor-binding assays .

Comparison with Simpler Cyclohexylamines

Simpler cyclohexylamine derivatives, such as 4-Methylcyclohexylamine (CAS RN: 6321-23-9, C₇H₁₅N ), provide a baseline for structural and functional contrasts:

- Molecular Complexity: The target compound’s (2-aminocyclohexyl)methyl group increases molecular weight (218.34 vs. 113.20 g/mol) and lipophilicity, which may enhance membrane permeability in drug design.

- Boiling Points: Linear analogs like 2-Amino-5-methylhexane (CAS RN: 28292-43-5, C₇H₁₇N) exhibit lower boiling points due to reduced ring strain and intermolecular forces compared to cyclic amines .

| Compound | CAS RN | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 4-Methylcyclohexylamine | 6321-23-9 | C₇H₁₅N | 113.20 |

| 2-Amino-5-methylhexane | 28292-43-5 | C₇H₁₇N | 115.22 |

Contrast with Heterocyclic Amines

Heterocyclic amines, such as 5-methyl-1,3-thiazol-2-amine (), differ significantly in electronic properties due to aromaticity and sulfur inclusion. Key distinctions include:

- Aromaticity vs. Alicyclic Structure : The thiazole ring in heterocyclic amines enhances resonance stability, whereas the target compound’s alicyclic structure offers conformational flexibility.

- Biological Activity : Thiazole derivatives are often used in antimicrobial agents, while cyclohexylamine derivatives may target neurological pathways .

Q & A

Q. What safety protocols should be prioritized when handling 5-((2-Aminocyclohexyl)methyl)-2-methylcyclohexylamine in laboratory settings?

- Methodological Answer : Safety protocols must align with guidelines for amines and cyclohexane derivatives. Key measures include:

- Use of nitrile or neoprene gloves, as standard latex may degrade upon exposure .

- Full-body chemical-resistant suits and respiratory protection (e.g., NIOSH-approved masks) to prevent inhalation or dermal contact .

- Immediate decontamination of spills with inert absorbents (e.g., vermiculite) and proper ventilation to mitigate vapor accumulation .

- Emergency procedures: Flush eyes with water for 15 minutes and consult a physician for skin exposure .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR resolve substituent positions and cyclohexane ring conformations. For example, -NMR can distinguish methyl and aminocyclohexyl protons .

- Infrared (IR) Spectroscopy : Identifies amine N-H stretches (~3300 cm) and C-N vibrations (~1250 cm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., via ESI-TOF) and fragmentation patterns to validate branching .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) and transition-state modeling predict energetically favorable pathways. For instance:

- Use Gaussian or ORCA software to simulate intermediates in alkylation or reductive amination steps .

- Pair computational results with experimental validation via kinetic studies (e.g., monitoring by HPLC) to refine reaction conditions .

- Machine learning algorithms (e.g., neural networks) can analyze reaction databases to predict optimal catalysts or solvents .

Q. What experimental design strategies reduce variability in studying the compound’s reactivity under diverse conditions?

- Methodological Answer :

- Factorial Design : Test variables (e.g., temperature, solvent polarity, catalyst loading) systematically to identify interactions. For example, a 2 factorial design evaluates main effects and interactions .

- Response Surface Methodology (RSM) : Optimize reaction yield by modeling nonlinear relationships between variables (e.g., pH and reaction time) .

- Blocking : Control batch-to-batch variability by grouping experiments by reagent lot or equipment .

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, pKa) of this compound?

- Methodological Answer :

- Standardized Protocols : Adopt IUPAC-recommended methods (e.g., shake-flask for solubility, potentiometric titration for pKa) to ensure reproducibility .

- Cross-Validation : Compare data across multiple techniques (e.g., DSC for melting point, UV-Vis for solubility) .

- Collaborative Studies : Share raw data via platforms like PubChem to identify systematic errors .

Q. What interdisciplinary approaches enhance understanding of this compound’s potential applications?

- Methodological Answer :

- Chemical Engineering Integration : Apply reactor design principles (e.g., continuous-flow systems) to improve reaction efficiency and scalability in lab settings .

- Materials Science Synergy : Study host-guest interactions with cyclodextrins or metal-organic frameworks (MOFs) to explore drug delivery or catalysis .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s stability under oxidative conditions be addressed?

- Methodological Answer :

- Controlled Replicates : Conduct stability studies in triplicate under inert (N) and aerobic conditions, using HPLC to quantify degradation products .

- Accelerated Aging Tests : Expose the compound to elevated temperatures (e.g., 40°C) and monitor oxidation via FTIR or O-sensitive probes .

- Mechanistic Probes : Use radical scavengers (e.g., BHT) to determine if degradation is radical-mediated .

Comparative Studies

Q. How do structural analogs (e.g., 2-Acetamido-2-cyclohexylacetic acid) inform the functional behavior of this compound?

- Methodological Answer :

- Structure-Activity Relationships (SAR) : Compare amine basicity (via ) and steric effects using molecular docking simulations .

- Thermodynamic Profiling : Measure enthalpy of solvation for analogs to predict solubility trends .

- Synthetic Feasibility : Evaluate protecting group strategies (e.g., Boc for amines) from analogous syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.